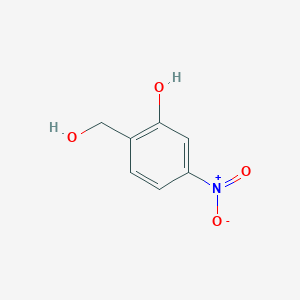

2-(Hydroxymethyl)-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOREGNWACQXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473456 | |

| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-40-8 | |

| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(hydroxymethyl)-5-nitrophenol (CAS No: 57356-40-8), a versatile aromatic compound with significant potential in organic synthesis and materials science. The unique arrangement of a hydroxymethyl group, a phenolic hydroxyl group, and a nitro group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, pigments, and biologically active molecules.[1] This guide will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering insights for researchers in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides reasoned estimations based on the properties of analogous compounds.

Introduction

This compound is a substituted aromatic compound featuring a phenol backbone with a hydroxymethyl (-CH2OH) group at the 2-position and a nitro (-NO2) group at the 5-position.[1] This trifunctional structure provides multiple reactive sites, allowing for a diverse range of chemical transformations. The interplay between the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity. This guide aims to be a key resource for scientists exploring the utility of this compound in their research endeavors.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Rationale |

| CAS Number | 57356-40-8 | [1] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | General property of similar nitrophenol derivatives. |

| Melting Point | Not experimentally determined in available literature. For comparison, the isomer 2-methyl-5-nitrophenol has a melting point of 111-115 °C.[3] | The presence of the hydroxymethyl group may influence crystal packing and hydrogen bonding, leading to a different melting point. |

| Boiling Point | Not experimentally determined in available literature. Likely to decompose at higher temperatures. | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point. |

| Solubility | Expected to be soluble in polar organic solvents such as alcohols, ethers, and acetone.[4] | The presence of hydroxyl and hydroxymethyl groups enhances polarity and hydrogen bonding capacity. |

| pKa | Not experimentally determined. The pKa of the phenolic hydroxyl group is expected to be lower than that of phenol (pKa ≈ 10) due to the electron-withdrawing effect of the nitro group. For comparison, o-nitrophenol has a pKa of 7.23, and p-nitrophenol has a pKa of 7.14.[5] | The nitro group stabilizes the phenoxide ion through resonance and inductive effects. |

Synthesis

The primary synthetic route to this compound is through the electrophilic nitration of 2-(hydroxymethyl)phenol.[6] The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and hydroxymethyl groups.

Reaction Principle

Both the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are ortho-, para-directing activators for electrophilic aromatic substitution.[7] The hydroxyl group is a much stronger activating group than the hydroxymethyl group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 5) is sterically accessible, making it a likely site for nitration.

Caption: Synthetic pathway for this compound.

Experimental Protocol (Proposed)

Materials:

-

2-(Hydroxymethyl)phenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-(hydroxymethyl)phenol in a minimal amount of a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated)

No experimental spectra for this compound are currently available in public databases. The following are predicted spectroscopic characteristics based on the functional groups present in the molecule and data from analogous compounds like 2-methyl-5-nitrophenol.[11][12]

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopy | Anticipated Features |

| ¹H NMR | - Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Hydroxymethyl protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.- Phenolic proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.- Hydroxymethyl alcohol proton (-OH): A triplet or broad singlet, also variable. |

| ¹³C NMR | - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be downfield, while the carbons bearing the hydroxyl and hydroxymethyl groups will be upfield relative to benzene.- Hydroxymethyl carbon (-CH₂OH): A signal around δ 60-65 ppm. |

| FTIR (cm⁻¹) | - O-H stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm⁻¹.- Aromatic C-H stretch: Signals around 3000-3100 cm⁻¹.- Aliphatic C-H stretch (in -CH₂OH): Signals around 2850-2960 cm⁻¹.- N-O asymmetric and symmetric stretch (nitro group): Strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-O stretch (phenolic and alcoholic): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): A peak at m/z = 169.- Fragmentation pattern: Likely loss of H₂O (m/z = 151), NO₂ (m/z = 123), and CH₂OH (m/z = 138). |

Reactivity and Potential Applications

The multifunctionality of this compound opens up numerous avenues for its application in chemical synthesis and materials science.

Caption: Reactivity sites of this compound.

Reactions of the Functional Groups

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo etherification or esterification reactions.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification.

-

Nitro Group: The nitro group can be readily reduced to an amino group, providing a key step in the synthesis of various derivatives, including potential pharmaceutical intermediates.

-

Aromatic Ring: The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution, while the hydroxyl and hydroxymethyl groups are activating. The overall reactivity will depend on the specific reaction conditions.

Potential Applications

-

Intermediate in Synthesis: Its multiple functional groups make it a valuable building block for the synthesis of more complex molecules, such as dyes, pigments, and specialty chemicals.[6]

-

Catalysis: There are indications that this compound may act as a catalyst in processes like the aerobic oxidation of alcohols.[6] The mechanism likely involves the participation of the nitro and hydroxyl groups in a redox cycle.

-

Biological Activity: Nitrophenol derivatives are known to exhibit a range of biological activities. The structure of this compound suggests potential for antimicrobial and antioxidant properties, which are areas for further investigation.[6][13][14]

Conclusion

This compound is a chemical compound with a rich and varied reactivity profile that makes it a promising candidate for a range of applications in synthetic chemistry and materials science. While there is a notable lack of comprehensive experimental data in the public domain, this guide has synthesized the available information and provided reasoned predictions for its physicochemical properties, spectroscopic characteristics, and reactivity. The proposed synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research into the experimental characterization and exploration of its catalytic and biological activities is warranted to fully unlock the potential of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. 5-(hydroxymethyl)-2-nitrophenol | 61161-83-9 [chemicalbook.com]

- 3. 2-Methyl-5-nitrophenol CAS#: 5428-54-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Buy this compound | 57356-40-8 [smolecule.com]

- 7. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. webassign.net [webassign.net]

- 11. benchchem.com [benchchem.com]

- 12. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. achmem.com [achmem.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-nitrophenol: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-5-nitrophenol, a functionalized aromatic compound of interest in various scientific domains. The document elucidates its molecular structure and chemical formula, details its physicochemical properties, outlines a plausible synthetic pathway, and explores its current and potential applications. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering insights into the compound's reactivity and utility as a chemical intermediate and a potential bioactive agent.

Compound Identification and Molecular Structure

This compound is a derivative of phenol characterized by the presence of both a hydroxymethyl (-CH₂OH) and a nitro (-NO₂) group attached to the benzene ring.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇NO₄

-

Molecular Weight: 169.13 g/mol

-

CAS Number: 57356-40-8

The molecular structure consists of a phenolic hydroxyl group at position 1, a hydroxymethyl group at position 2, and a nitro group at position 5 of the aromatic ring. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a versatile building block in organic synthesis.

}

Figure 1: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature and should be stored in a dry, inert atmosphere.[1] While comprehensive, experimentally verified spectroscopic data is not widely published, the expected spectral characteristics can be inferred from its structure.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 57356-40-8 | [2] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, Room Temperature | [1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | Expected signals for aromatic protons (likely in the range of 7.0-8.5 ppm), a singlet for the benzylic protons of the hydroxymethyl group (~4.5-5.0 ppm), and broad singlets for the phenolic and alcoholic hydroxyl protons. |

| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm region. The carbon of the hydroxymethyl group is expected around 60-65 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretching bands for the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹). Characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (~1520 and ~1340 cm⁻¹). C-O stretching for the phenol and alcohol. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 169. Common fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH, 31 Da), the nitro group (-NO₂, 46 Da), and water (-H₂O, 18 Da). |

Synthesis Protocol

Figure 2: Plausible multi-step synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

-

Nitration of Salicylaldehyde: Salicylaldehyde can be nitrated using nitric acid to yield 5-nitrosalicylaldehyde.[3] This reaction requires careful temperature control to avoid over-nitration and side reactions.

-

Chloromethylation: The resulting 5-nitrosalicylaldehyde can then undergo chloromethylation, for instance, by reacting with chloromethyl-methyl ether, to introduce a chloromethyl group at the 4-position, yielding 4-chloromethyl-5-nitro-salicylaldehyde.[3]

-

Hydrolysis to the Hydroxymethyl Group: The chloromethyl group is then hydrolyzed to a hydroxymethyl group by refluxing in water.[3] This step yields 4-hydroxymethyl-5-nitro-salicylaldehyde.

-

Reduction of the Aldehyde: The final step is the selective reduction of the aldehyde group to a primary alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent, which would not reduce the nitro group. This reduction yields the target molecule, this compound.

Note: This proposed synthesis is based on known chemical transformations. The specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for each step.

Key Applications and Research Interest

The unique combination of functional groups in this compound makes it a compound of interest in several areas of chemical and biological research.

Intermediate in Chemical Synthesis

The presence of three reactive sites—the phenolic hydroxyl, the alcoholic hydroxyl, and the nitro group—makes this molecule a versatile intermediate.

-

Dyes and Pigments: The aromatic nitro structure is a common feature in chromophores, suggesting its potential use in the synthesis of dyes and pigments.

-

Pharmaceuticals and Agrochemicals: The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of bioactive molecules. This opens up pathways for the synthesis of more complex heterocyclic compounds with potential therapeutic or agrochemical applications.[4]

Potential Biological and Catalytic Activity

Research suggests that this compound may possess inherent biological and catalytic properties.

-

Antimicrobial and Antioxidant Properties: Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.[3] Its phenolic structure also suggests potential antioxidant activity by scavenging free radicals.[3] The hydroxyl group on the aromatic ring is a key feature for the antimicrobial activity of many phenolic compounds.[5]

-

Catalysis: this compound has been investigated as a potential catalyst for the aerobic oxidation of alcohols.[3] The mechanism is thought to involve a redox cycle where the nitro- and hydroxyl- functionalities participate in the transfer of oxygen.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: It is recommended to handle this compound in a well-ventilated area, using personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

This compound is a multifunctional aromatic compound with a unique substitution pattern that underpins its utility in synthetic chemistry and its potential in biological and catalytic applications. While detailed experimental data for this specific molecule is not as abundant as for some of its analogs, its structural features suggest a range of reactivities that can be exploited by researchers and drug development professionals. The plausible synthetic route outlined provides a basis for its preparation, and its identified potential applications warrant further investigation. As research into novel functionalized molecules continues, this compound may emerge as a valuable tool in the development of new materials and therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-5-nitrophenol from 2-(hydroxymethyl)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of specifically substituted nitrophenols is a cornerstone of medicinal chemistry and materials science, providing crucial intermediates for a wide array of target molecules. This guide provides a detailed technical exploration of the synthesis of 2-(hydroxymethyl)-5-nitrophenol from its precursor, 2-(hydroxymethyl)phenol. We delve into the critical challenges of regioselectivity dictated by the principles of electrophilic aromatic substitution, present a comprehensive experimental protocol for its synthesis, and outline rigorous methods for purification and characterization. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in advanced organic synthesis.

Introduction: The Strategic Importance of Regiocontrolled Nitration

This compound is a valuable chemical intermediate, featuring three distinct functional groups—hydroxyl, hydroxymethyl, and nitro—that offer multiple handles for subsequent synthetic transformations. Its utility spans the development of novel pharmaceutical agents, agrochemicals, and specialized polymers. The primary challenge in its synthesis lies in achieving the desired 1,2,4,5-substitution pattern on the benzene ring through the direct nitration of 2-(hydroxymethyl)phenol. This guide addresses this challenge by providing a deep mechanistic analysis coupled with a robust experimental framework.

Mechanistic Insights: The Challenge of Directing Group Influence

The synthesis of this compound is accomplished via electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry.[1] The core of this process involves the attack of an electrophile—in this case, the nitronium ion (NO₂⁺)—on the electron-rich aromatic ring.[1][2]

Generation of the Electrophile

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.[2]

The Regiochemical Puzzle: -OH vs. -CH₂OH

The regiochemical outcome of the nitration is dictated by the electronic effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the hydroxymethyl (-CH₂OH) group.

-

Hydroxyl (-OH) Group: This is a powerful activating and ortho, para-directing group.[3] The lone pairs on the oxygen atom are donated into the aromatic π-system through resonance, significantly increasing the electron density at the positions ortho (C6) and para (C4) to the hydroxyl group.[4][5] This makes these positions the kinetic and thermodynamic hotspots for electrophilic attack.

-

Hydroxymethyl (-CH₂OH) Group: This group is generally considered to be weakly activating or weakly deactivating via induction. As a primary alcohol, its hydroxyl group is not directly conjugated with the ring, so its electronic influence is much less pronounced than that of the phenolic -OH group.[6] Its primary role is often steric, potentially hindering substitution at the adjacent C3 position.

Based on these principles, the direct nitration of 2-(hydroxymethyl)phenol is expected to predominantly yield a mixture of 2-(hydroxymethyl)-4-nitrophenol and 2-(hydroxymethyl)-6-nitrophenol . The formation of the desired this compound, where the nitro group is meta to the powerful hydroxyl director, is electronically disfavored and presents a significant synthetic challenge. Achieving this outcome requires precise control over reaction conditions to potentially favor a less common reaction pathway or necessitates a multi-step synthetic route involving protecting groups or alternative starting materials.

The protocol outlined below is designed to carefully control the reaction in an attempt to produce the desired isomer, but it must be undertaken with the expectation that a mixture of isomers will be formed, making purification a critical downstream step.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process monitoring to ensure reaction completion and product integrity.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Key Hazards |

| 2-(hydroxymethyl)phenol | C₇H₈O₂ | 124.14 | >98% | Irritant |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Severe Corrosive, Oxidizer |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Severe Corrosive, Oxidizer |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Carcinogen, Irritant |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | Irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Hygroscopic |

| Ice | H₂O | 18.02 | N/A | N/A |

Step-by-Step Methodology

Safety First: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.

-

Preparation of the Nitrating Mixture:

-

In a 50 mL flask submerged in an ice-salt bath (-10 to 0 °C), add 10 mL of concentrated sulfuric acid.

-

Using a dropping funnel, add 5 mL of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring. The rate of addition must be slow enough to maintain the internal temperature below 10 °C.

-

Once the addition is complete, allow the mixture to cool to 0 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

-

-

Reaction Setup:

-

In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g (40.3 mmol) of 2-(hydroxymethyl)phenol in 50 mL of dichloromethane.

-

Cool this solution to 0 °C using an ice bath.

-

-

Nitration Reaction:

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-(hydroxymethyl)phenol over a period of 30-45 minutes.

-

Causality: A slow, controlled addition is paramount. This maintains the reaction temperature between 0 and 5 °C, which minimizes the risk of runaway exothermic reactions and reduces the formation of oxidative tars and dinitrated byproducts.[3][7]

-

After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

-

-

In-Process Monitoring (Trustworthiness Pillar):

-

Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) on silica gel plates with a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Spot the starting material, the reaction mixture, and a co-spot. The reaction is complete when the starting material spot has been consumed.

-

-

Work-up and Crude Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water. This quenches the reaction and precipitates the crude product mixture.

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer twice more with 30 mL portions of DCM.

-

Combine all organic extracts and wash sequentially with:

-

100 mL of cold water.

-

100 mL of saturated sodium bicarbonate solution (to neutralize residual acid).

-

100 mL of brine.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellow-orange solid.

-

Experimental Workflow Diagram

Caption: Workflow for the nitration of 2-(hydroxymethyl)phenol.

Purification and Characterization: Isolating the Target Isomer

The crude product is a mixture of isomers. Isolating the desired this compound requires a robust purification technique, with column chromatography being the method of choice.[8]

Purification by Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 6:4 Hexane:Ethyl Acetate).

-

Rationale: The isomers possess different polarities due to the relative positions of their functional groups. The para-nitro isomer (4-nitro) is typically the most polar due to strong intermolecular hydrogen bonding, while the ortho-nitro isomer (6-nitro) is less polar due to intramolecular hydrogen bonding.[3] The 5-nitro isomer will have a distinct polarity, allowing it to be separated and collected as a pure fraction. The elution order should be monitored by TLC.

Characterization of this compound

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.

| Analysis Method | Expected Results for this compound |

| ¹H NMR | Aromatic region will show three distinct protons with specific splitting patterns confirming the 1,2,5-substitution. Expect signals for -CH₂OH and two -OH protons. |

| ¹³C NMR | Will show 7 distinct carbon signals, with chemical shifts indicative of the aromatic carbons attached to -OH, -CH₂OH, and -NO₂ groups. |

| IR Spectroscopy (cm⁻¹) | Broad peak ~3400-3200 (O-H stretch), ~1520 & ~1340 (asymmetric & symmetric N-O stretch of NO₂ group), ~1600 (C=C aromatic stretch).[8] |

| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 169.14 g/mol .[9] |

| Melting Point | A sharp, defined melting point range indicates high purity. |

Conclusion

The synthesis of this compound via direct nitration of 2-(hydroxymethyl)phenol is a challenging yet feasible transformation that underscores the complexities of regiocontrol in electrophilic aromatic substitution. The powerful ortho, para-directing nature of the hydroxyl group necessitates meticulous control over reaction conditions to favor the formation of the electronically disfavored meta-substituted product. The success of this synthesis is critically dependent not only on a carefully executed reaction protocol but also on a highly efficient, multi-stage purification strategy, primarily column chromatography, to isolate the desired isomer from its more readily formed counterparts. This guide provides the necessary mechanistic understanding and a robust experimental framework for researchers to confidently approach this valuable synthesis.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]

- 8. ukessays.com [ukessays.com]

- 9. 5-(Hydroxymethyl)-2-nitrophenol | 61161-83-9 | LCA16183 [biosynth.com]

2-(Hydroxymethyl)-5-nitrophenol solubility in different solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(Hydroxymethyl)-5-nitrophenol (CAS No. 57356-40-8). Recognizing the scarcity of quantitative solubility data in published literature, this document delivers a foundational understanding based on the compound's physicochemical properties and molecular structure. It offers a predictive framework for solubility in various solvent classes and furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic equilibrium solubility. This guide is designed to empower researchers in drug discovery, process chemistry, and formulation science with the theoretical insights and practical methodologies required to effectively work with this compound.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring hydroxyl, hydroxymethyl, and nitro functional groups. Its structural complexity makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

In the realm of drug development, solubility is a non-negotiable physicochemical parameter that governs a compound's entire pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility is a primary contributor to low bioavailability and can be a significant hurdle in advancing a promising compound from discovery to clinical application.[2] Therefore, a thorough understanding of a compound's solubility in various media—from organic solvents used in synthesis and purification to aqueous buffers that mimic physiological conditions—is of paramount importance.[3]

This guide addresses the critical information gap regarding the solubility of this compound by providing a robust framework for both predicting and experimentally verifying its solubility profile.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of this compound, C₇H₇NO₄, presents a fascinating interplay of polar and nonpolar characteristics.

-

Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.

-

Hydroxyl (-OH) and Hydroxymethyl (-CH₂OH) Groups: These two groups are highly polar and can act as both hydrogen bond donors and acceptors. Their presence strongly suggests an affinity for polar protic solvents.

-

Nitro (-NO₂) Group: This is a strongly polar, electron-withdrawing group that increases the overall polarity of the molecule and the acidity of the phenolic hydroxyl group.

-

Acidity: The phenolic hydroxyl group is weakly acidic. Its acidity is enhanced by the electron-withdrawing nitro group, meaning it will readily deprotonate in a basic medium to form a highly polar phenoxide salt.[4]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57356-40-8 | [5] |

| Molecular Formula | C₇H₇NO₄ | [6] |

| Molecular Weight | 169.13 g/mol | [6] |

| Appearance | Solid (predicted) | General knowledge |

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in common laboratory solvents.[7] These predictions serve as a crucial starting point for solvent screening in synthesis, purification, and formulation.

Table 2: Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the two -OH groups.[8] |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions with the polar nitro and hydroxyl groups.[8][9] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar media.[8][10] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Very High | The acidic phenolic proton is removed, forming a highly polar and water-soluble sodium phenoxide salt.[4] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Similar to Water | The molecule lacks a significant basic functional group that would be protonated to increase aqueous solubility.[4] |

Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility

Given the absence of reliable quantitative data, experimental determination is essential. The Saturation Shake-Flask (SSF) method is the gold-standard protocol for measuring thermodynamic (equilibrium) solubility due to its simplicity and accuracy.[2]

Principle

The SSF method involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[2] After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[3][11]

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask (SSF) solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)[11]

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of appropriately labeled glass vials. "Excess" means that a visible amount of solid remains after the equilibration period.

-

Accurately dispense a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials into a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixtures for a sufficient duration to ensure thermodynamic equilibrium is achieved. A period of 24 to 72 hours is typical, and this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly to let the bulk of the solid settle.

-

To separate the dissolved compound from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean vial. Discard the initial few drops to avoid any adsorption effects from the filter material.[11]

-

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the exact concentration of the dissolved compound.[3]

-

-

Calculation:

-

Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.

-

Express the final solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Safety and Handling

Professional laboratory practice dictates careful handling of all chemical reagents.

-

Hazards: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][12]

-

Precautionary Measures:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a dry place.[15]

-

Conclusion

While published quantitative solubility data for this compound is limited, a detailed analysis of its molecular structure provides a strong predictive basis for its behavior in different solvent systems. Its amphiphilic character, with multiple hydrogen bonding sites, suggests good solubility in polar solvents. The acidic nature of the phenolic hydroxyl group predicts excellent solubility in aqueous basic solutions. For any application requiring precise solubility values, such as in process development or pharmaceutical formulation, the Saturation Shake-Flask method detailed in this guide is the authoritative protocol for generating reliable, high-quality data.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. achmem.com [achmem.com]

- 6. 5-(hydroxymethyl)-2-nitrophenol | 61161-83-9 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. cpachem.com [cpachem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. 61161-83-9|5-(Hydroxymethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 2-(Hydroxymethyl)-5-nitrophenol: A Comprehensive Technical Guide

This technical guide offers an in-depth analysis of the spectroscopic characteristics of 2-(Hydroxymethyl)-5-nitrophenol (CAS No: 57356-40-8). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification, characterization, and quality control of this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a valuable organic compound featuring a phenol ring substituted with a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂)[1]. This unique arrangement of functional groups imparts a specific reactivity profile, making it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and dyes[1][2]. The presence of both electron-donating (-OH, -CH₂OH) and electron-withdrawing (-NO₂) groups on the aromatic ring creates a distinct electronic environment, which is reflected in its spectroscopic signatures.

Accurate spectroscopic data is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide synthesizes available data to provide a comprehensive reference for laboratory professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its comprehensive analysis.

| Property | Value | Source |

| CAS Number | 57356-40-8 | [1][3][4] |

| Molecular Formula | C₇H₇NO₄ | [1][3][4] |

| Molecular Weight | 169.13 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| InChI Key | XFOREGNWACQXLW-UHFFFAOYSA-N | [1][3] |

| SMILES | O=C1C=C(C=C(C1)--INVALID-LINK--[O-])CO | [1] |

| Appearance | Typically a solid | [2] |

| Solubility | Soluble in polar solvents | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While publicly available experimental spectra for this compound are limited, several chemical suppliers, including Ambeed and BLD Pharm, indicate the availability of comprehensive analytical data, including NMR[5][6]. Based on the analysis of structurally similar compounds, such as 2-methyl-5-nitrophenol, and general principles of NMR spectroscopy, a predicted spectrum can be outlined.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the two hydroxyl protons. The chemical shifts are significantly influenced by the electronic effects of the substituents. The nitro group will deshield protons in its proximity, shifting them downfield, while the hydroxyl and hydroxymethyl groups will have a shielding effect on adjacent protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 (broad s) | Singlet | 1H | Ar-OH | Phenolic protons are acidic and often appear as broad singlets. |

| ~8.0 - 8.2 (d) | Doublet | 1H | H-6 | ortho to the nitro group, strongly deshielded. |

| ~7.8 - 8.0 (dd) | Doublet of Doublets | 1H | H-4 | ortho to the nitro group and meta to the hydroxymethyl group. |

| ~7.1 - 7.3 (d) | Doublet | 1H | H-3 | ortho to the hydroxymethyl group and meta to the nitro group. |

| ~5.0 - 5.5 (t) | Triplet | 1H | -CH₂OH | The hydroxyl proton of the hydroxymethyl group, coupling to the methylene protons. |

| ~4.6 (d) | Doublet | 2H | -CH₂OH | Methylene protons coupled to the hydroxyl proton. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to electronegative atoms (oxygen and nitrogen) will be shifted significantly downfield.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~155 - 160 | C-1 (C-OH) | Carbon attached to the phenolic hydroxyl group. |

| ~145 - 150 | C-5 (C-NO₂) | Carbon attached to the electron-withdrawing nitro group. |

| ~130 - 135 | C-2 (C-CH₂OH) | Carbon bearing the hydroxymethyl group. |

| ~125 - 130 | C-4 | Aromatic CH. |

| ~115 - 120 | C-6 | Aromatic CH. |

| ~110 - 115 | C-3 | Aromatic CH. |

| ~60 - 65 | -CH₂OH | Carbon of the hydroxymethyl group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, nitro, and aromatic moieties.

Expected Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3500-3200 | Broad | O-H stretch | Phenolic and Alcoholic Hydroxyls |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~1520 | Strong | N-O asymmetric stretch | Nitro |

| ~1340 | Strong | N-O symmetric stretch | Nitro |

| 1600, 1470 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1280 | Strong | C-O stretch | Phenolic |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Mass Spectrometry Data

| Parameter | Value | Rationale |

| Molecular Ion (M⁺) | m/z 169 | Corresponds to the molecular weight of the compound. |

| Major Fragment Ions | m/z 152 | Loss of a hydroxyl radical (-OH) from the hydroxymethyl group. |

| m/z 141 | Loss of the hydroxymethyl group (-CH₂OH). | |

| m/z 139 | Loss of a nitro group (-NO₂). | |

| m/z 123 | Loss of a nitro group (-NO₂) and an oxygen atom. | |

| m/z 111 | Further fragmentation of the aromatic ring. |

The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and radical cations. The presence of the nitro group provides a characteristic fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Instrumentation : 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation :

-

¹H NMR : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹³C NMR : Dissolve approximately 20-50 mg of the compound in ~0.6 mL of the chosen deuterated solvent.

-

-

Data Acquisition :

-

Transfer the solution to a 5 mm NMR tube.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy

-

Instrumentation : Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR) :

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition :

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum can be presented in terms of either transmittance or absorbance.

-

Mass Spectrometry (GC-MS)

-

Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a suitable temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas : Helium.

-

-

MS Conditions :

-

Ionization Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Mass Range : m/z 40-400.

-

Visualization of Key Structural and Analytical Relationships

The following diagrams illustrate the molecular structure and a typical workflow for the spectroscopic analysis of this compound.

Caption: 2D structure of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete, publicly available experimental dataset is yet to be consolidated, the predicted data, based on sound chemical principles and comparison with analogous structures, offers a robust framework for the identification and characterization of this compound. For definitive analysis, it is recommended to acquire experimental data, potentially from commercial suppliers who have indicated its availability[5][6], and compare it with the predictions outlined in this guide.

References

- 1. Buy this compound | 57356-40-8 [smolecule.com]

- 2. CAS 57356-40-8: this compound [cymitquimica.com]

- 3. 57356-40-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. 57356-40-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 57356-40-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 57356-40-8|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Hydroxymethyl)-5-nitrophenol

Executive Summary

2-(Hydroxymethyl)-5-nitrophenol is a unique phenolic compound distinguished by the presence of both a hydroxymethyl group and a nitro group on the benzene ring. This structural arrangement suggests a rich potential for diverse biological activities, making it a compelling candidate for investigation in drug discovery and development. While direct and extensive biological data on this specific molecule is emerging, a robust rationale for its study can be built upon the well-documented activities of structurally related nitrophenols and other substituted phenols. This guide synthesizes the current understanding and provides a forward-looking framework for researchers. We will explore the theoretical and evidence-based potential of this compound in key therapeutic areas including antimicrobial, antioxidant, anticancer, and anti-inflammatory applications. The narrative is grounded in mechanistic hypotheses, supported by data from analogous compounds, and provides detailed, actionable experimental workflows for its systematic evaluation.

Chapter 1: Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose chemical properties are influenced by its three key functional groups: the phenolic hydroxyl (-OH), the hydroxymethyl (-CH₂OH), and the nitro (-NO₂) group.[1] The hydroxyl group imparts acidic properties and antioxidant potential, the nitro group is a strong electron-withdrawing group that can participate in redox reactions, and the hydroxymethyl group can engage in hydrogen bonding.[1] These features make it a valuable intermediate in organic synthesis and a molecule of significant interest for medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Nitro-α-hydroxy-o-cresol | [2] |

| CAS Number | 57356-40-8 | [1] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.14 g/mol | [2] |

| Appearance | Powder | [2] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis Overview

The synthesis of substituted nitrophenols typically involves multi-step reactions. For instance, a common route for a related compound, 2-methyl-5-nitrophenol, starts with the diazotization of an aniline precursor (e.g., 2-methyl-5-nitroaniline) followed by hydrolysis.[4][5] The starting material is dissolved in sulfuric acid, treated with sodium nitrite to form a diazonium salt, which is then added to boiling sulfuric acid to replace the diazonium group with a hydroxyl group, yielding the target phenol.[4][5] Similar principles can be applied to synthesize this compound, likely starting from 2-amino-4-nitrobenzyl alcohol or a related precursor.

Rationale for Biological Investigation

The scientific interest in this compound stems from the convergence of functionalities known to confer bioactivity:

-

Phenolic Scaffold: Phenolic compounds are ubiquitous in nature and are renowned for a wide spectrum of activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[6][7]

-

Nitro Group: The presence of a nitro group on an aromatic ring is a feature of many synthetic compounds with potent antimicrobial and antiprotozoal activities.[8][9]

-

Hydroxymethyl Group: This group can increase water solubility and provides an additional site for hydrogen bonding, potentially enhancing interaction with biological targets like enzyme active sites.[1]

This unique combination provides a strong impetus for a thorough investigation into its therapeutic potential.

Chapter 2: Potential Antimicrobial Activity

Mechanistic Hypothesis

The antimicrobial potential of this compound is predicated on mechanisms established for other phenolic and nitroaromatic compounds.[7] The primary modes of action are hypothesized to be:

-

Membrane Disruption: The lipophilic nature of the benzene ring allows for intercalation into the bacterial cell membrane, disrupting its integrity, altering fluidity, and causing leakage of intracellular components.[7]

-

Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with key residues in microbial enzymes, leading to their inactivation. The nitro group may also participate in redox cycling that inactivates critical thiol-containing enzymes.[10]

-

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA, thereby halting microbial replication.[7]

Supporting Evidence from Structurally Related Compounds

While specific data for the title compound is limited, the broader class of molecules provides compelling evidence.

-

A study on new N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives showed a broad spectrum of activity against both bacteria and fungi, with MIC values as low as 1.95 µg/ml.[8]

-

Phenols such as eugenol, thymol, and carvacrol are well-documented antimicrobial agents effective against both planktonic and biofilm-forming bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa.[11]

-

Nitrobenzyl-oxy-phenol derivatives have demonstrated significant antibacterial activity, with one compound exhibiting an MIC of 11 µM against Moraxella catarrhalis, comparable to ciprofloxacin.[12]

Proposed Experimental Workflow for Antimicrobial Screening

A systematic evaluation of antimicrobial properties should follow a standardized workflow to ensure reproducibility and comparability of data.

Caption: Workflow for evaluating antimicrobial potential.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantifying antimicrobial activity.[13]

-

Preparation of Compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized suspension of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Chapter 3: Potential Antioxidant Properties

Mechanistic Hypothesis: Free Radical Scavenging

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] This process interrupts the chain reactions of oxidation, thereby protecting biological systems from oxidative stress.[1] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The nitro group, being electron-withdrawing, may modulate this activity.

Proposed Experimental Protocols for Evaluation

Two common spectrophotometric assays are recommended for initial screening:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. The reduction is measured by the decrease in absorbance at ~734 nm.

Workflow for Antioxidant Capacity Assessment

Caption: Experimental workflow for antioxidant screening.

Data Presentation

Results from these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Example Data Summary for Antioxidant Activity

| Assay | Test Compound | IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |

| DPPH | This compound | TBD | Value |

| ABTS | This compound | TBD | Value |

| TBD: To Be Determined |

Chapter 4: Investigating Anticancer Potential

Rationale from Analogous Compounds

The investigation into the anticancer potential of this compound is supported by studies on related structures.

-

Derivatives of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol were found to suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy.[14]

-

Phenolic compounds isolated from marine sources have demonstrated moderate to potent antiproliferative activity against various cancer cell lines, with some IC₅₀ values in the nanomolar range.[15]

-

A novel series of thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group showed excellent growth inhibition against melanoma, breast, and prostate cancer cells.[16]

Potential Mechanisms of Action

Based on literature for similar compounds, potential anticancer mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents. This can be evaluated by measuring markers like caspase activation and PARP cleavage.[15][17]

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M) prevents cancer cell proliferation.[14][17]

-

Modulation of Signaling Pathways: Phenolic compounds can influence key signaling cascades that are often dysregulated in cancer, such as the MAPK and NF-κB pathways, which control cell survival and proliferation.[13][18]

Proposed Experimental Workflow

Caption: Hierarchical workflow for anticancer evaluation.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[19]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and a normal control cell line (e.g., fibroblasts) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Chapter 5: Exploring Anti-inflammatory Effects

Mechanistic Rationale: Targeting Inflammatory Pathways

Chronic inflammation is a driver of many diseases.[18] Plant-derived compounds, particularly polyphenols, are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[20]

-

Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of mediators like prostaglandins (via COX enzyme inhibition) and nitric oxide (via iNOS inhibition).[20]

-

Suppression of Pro-inflammatory Cytokines: It could reduce the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[21]

-

Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation.[18] Many polyphenols prevent its activation, thereby downregulating the expression of numerous pro-inflammatory genes.[22]

Proposed Experimental Protocol: LPS-Induced Inflammation in Macrophages

This is a classic in vitro model to screen for anti-inflammatory activity.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7 cell line) in appropriate media.

-

Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the cell culture medium.

-

Incubation: Incubate for an appropriate time (e.g., 24 hours).

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cytokine Levels: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using ELISA kits.

-

Gene Expression: Analyze the expression of inflammatory genes like iNOS, COX-2, and TNF-α using RT-qPCR.

-

Pathway Diagram: Potential Inhibition of NF-κB Signaling

Caption: Hypothesized inhibition of the NF-κB pathway.

Chapter 6: Safety and Toxicological Considerations

Insights from the Toxicological Profile of Nitrophenols

A comprehensive toxicological profile for this compound is not available. However, data on related nitrophenols provide a basis for initial assessment.[23] Nitrophenols can be absorbed orally and dermally and are metabolized in the liver through Phase I (oxidation, reduction) and Phase II (conjugation) reactions.[23] Metabolites are primarily excreted in the urine.[23] Toxicity can vary based on the position of the nitro group and other substituents. Therefore, any investigation into biological activity must be paralleled by rigorous safety and toxicity evaluations.

Proposed Initial Toxicity Screening

-

In Vitro Cytotoxicity: As described in the anticancer workflow (Chapter 4.4), the compound's effect on normal, non-cancerous cell lines (e.g., human fibroblasts, keratinocytes) is a crucial first step. A high therapeutic index (ratio of toxicity to normal cells vs. cancer cells or microbes) is desirable.

-

Hemolysis Assay: To assess the potential for red blood cell lysis, which is a common toxicity concern.

Chapter 7: Conclusion and Future Directions

This compound stands as a promising yet underexplored molecule. Its chemical architecture, combining the proven bioactivity of a phenolic ring with the modulatory effects of hydroxymethyl and nitro groups, provides a compelling scientific basis for its investigation as a lead compound. The potential for antimicrobial, antioxidant, anticancer, and anti-inflammatory activities is strong, rooted in extensive literature on analogous structures.

The path forward requires a systematic and integrated research program:

-

Optimized Synthesis: Development of a scalable and efficient synthesis protocol is the first critical step.

-

Systematic Screening: The compound should be subjected to the hierarchical screening workflows outlined in this guide to confirm and quantify its activities.

-

Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify specific molecular targets and pathways.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of analogues will be crucial to optimize potency and selectivity while minimizing toxicity.

This technical guide serves as a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound.

References

- 1. Buy this compound | 57356-40-8 [smolecule.com]

- 2. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 3. achmem.com [achmem.com]

- 4. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.cnr.it [iris.cnr.it]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Nutraceuticals and Functional Foods 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

Navigating the Synthesis and Handling of 2-(Hydroxymethyl)-5-nitrophenol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Scientific Applications Team

Introduction

2-(Hydroxymethyl)-5-nitrophenol is an organic compound with the molecular formula C₇H₇NO₄.[1] It belongs to the nitrophenol family, characterized by a phenol ring substituted with a nitro group and, in this specific case, a hydroxymethyl group. This unique substitution pattern makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel therapeutic agents and other specialized chemicals.[1] Research suggests potential biological activities for this compound, including antimicrobial and antioxidant properties, further highlighting its importance in drug discovery and development.[1]

However, the presence of the nitroaromatic moiety necessitates a thorough understanding and implementation of stringent safety protocols. The toxicological profile of nitrophenols, in general, points towards potential hazards upon exposure. This guide is designed to provide a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to ensure a conservative and safety-conscious approach in the laboratory.

Hazard Identification and Classification

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][5] | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][5] | Warning | GHS07 |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] | Warning | GHS07 |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[2][3] | Warning | GHS07 |

Key Health Effects:

-

Acute Effects: Ingestion, inhalation, or skin contact may be harmful.[6] Symptoms of exposure can include irritation to the skin, eyes, and respiratory tract.[2][3][7] High concentrations or significant exposure to nitrophenols can lead to more severe systemic effects, such as headache, dizziness, nausea, and in some cases, methemoglobinemia, which impairs the blood's ability to carry oxygen, identifiable by a bluish discoloration of the skin and lips (cyanosis).[7][8]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[6][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory to minimize the risk of inhalation.[3]

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[7][10][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection: Chemical safety goggles with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[10][11][12]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10][11]

Safe Handling and Storage Procedures

Handling

-

Avoid all personal contact, including inhalation of dust or fumes.[8]

-

Do not eat, drink, or smoke in the laboratory.[13]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

-

Use this product only in a chemical fume hood.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

The storage area should be cool and away from direct sunlight and sources of ignition.[13]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[2]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[11][14]

Accidental Release and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response

Caption: General spill response workflow.

-

Minor Spills:

-

Major Spills:

First Aid Measures

-

General Advice: In all cases of doubt, or when symptoms persist, seek medical attention. Show the safety data sheet (or this guide) to the attending medical professional.[9][15]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][16]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[10][16]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Disposal Considerations

-

Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations.[11]

-

Do not dispose of this chemical into the sewer system.[11][12]

-

It is considered very toxic to aquatic life with long-lasting effects.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a culture of safety and preparedness in the laboratory. By understanding the potential risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. The information provided in this guide, based on data from structurally similar nitrophenols, should serve as a foundation for a comprehensive, site-specific risk assessment and the development of detailed standard operating procedures.

References

- 1. Buy this compound | 57356-40-8 [smolecule.com]

- 2. cpachem.com [cpachem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. achmem.com [achmem.com]

- 5. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. technopharmchem.com [technopharmchem.com]

- 7. nj.gov [nj.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. valsynthese.ch [valsynthese.ch]